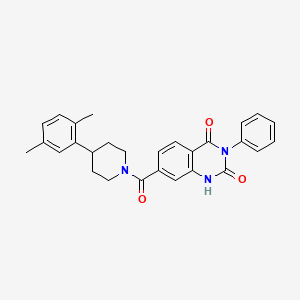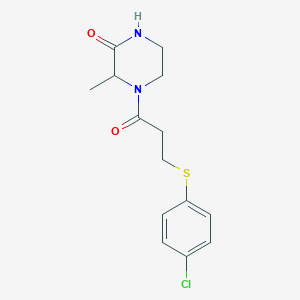
4-(3-((4-クロロフェニル)チオ)プロパノイル)-3-メチルピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one is a complex organic compound featuring a piperazine ring substituted with a 4-chlorophenyl thioether and a propanoyl group
科学的研究の応用
4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one typically involves the reaction of 4-chlorothiophenol with a suitable propanoyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The thioether and piperazine moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
(E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: A compound with a similar thioether linkage but different functional groups.
1-{3-[(4-Chlorophenyl)thio]propanoyl}-3-methylpiperidine: Another piperidine derivative with a similar substitution pattern.
Uniqueness
4-(3-((4-Chlorophenyl)thio)propanoyl)-3-methylpiperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a piperazine ring and a thioether linkage makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)sulfanylpropanoyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-10-14(19)16-7-8-17(10)13(18)6-9-20-12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYGFMIYVAIJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)
![Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594376.png)
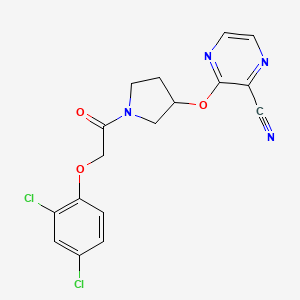
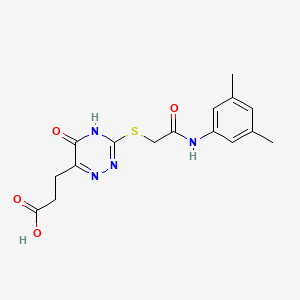
![(2-Methylspiro[3.3]heptan-2-yl)methanamine;hydrochloride](/img/structure/B2594384.png)
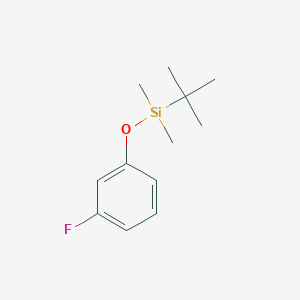
![N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2594387.png)
![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594389.png)
![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)
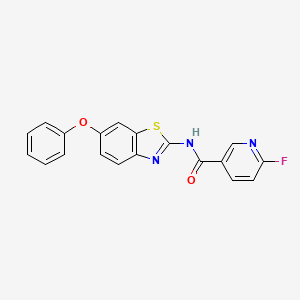
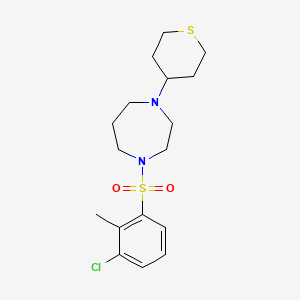
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)
